Kamillosan: A Technical Guide to its Composition and Pharmacological Properties
Kamillosan: A Technical Guide to its Composition and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kamillosan®, a well-established herbal medicinal product, derives its therapeutic effects from a specialized extract of chamomile, specifically the Manzana cultivar of Matricaria recutita (L.) Rauschert. This cultivar is bred for its high content of active constituents. This technical guide provides an in-depth analysis of the chemical composition of Kamillosan and a detailed examination of its core pharmacological properties, including its anti-inflammatory, spasmolytic, wound-healing, and antimicrobial effects. The information presented herein is supported by a review of preclinical and clinical data, with a focus on the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.
Chemical Composition of Kamillosan
The therapeutic efficacy of Kamillosan is attributed to the complex interplay of various active compounds present in its chamomile extract. The primary chemical classes responsible for its pharmacological activity are terpenoids and flavonoids. While the exact composition can vary slightly between different Kamillosan formulations (e.g., ointment, liquid concentrate, oral spray), the core active constituents remain consistent.
Table 1: Key Active Constituents in Kamillosan's Chamomile Extract
| Chemical Class | Compound | Typical Concentration Range in Extract | Key Pharmacological Activities |
| Terpenoids | (-)-α-Bisabolol | High | Anti-inflammatory, Spasmolytic, Wound-healing |
| Chamazulene | Variable (formed from matricin (B150360) during steam distillation) | Anti-inflammatory | |
| Bisabolol oxides A & B | High | Anti-inflammatory, Spasmolytic | |
| En-in-dicycloethers | Moderate | Spasmolytic | |
| Flavonoids | Apigenin | Moderate to High | Anti-inflammatory, Spasmolytic, Anxiolytic |
| Apigenin-7-O-glucoside | High | Anti-inflammatory | |
| Luteolin | Low to Moderate | Anti-inflammatory, Antioxidant | |
| Quercetin | Low | Anti-inflammatory, Antioxidant | |
| Coumarins | Herniarin, Umbelliferone | Low | Spasmolytic |
Note: Concentration ranges are qualitative and based on the literature for the Manzana chamomile cultivar. Precise quantitative data for proprietary extracts are not publicly available.
Table 2: Example Composition of Commercially Available Kamillosan Formulations
| Formulation | Key Ingredients and Concentration |
| Kamillosan® M Spray | Each mL contains 370.5 mg of chamomile extract, 18.5 mg of peppermint oil, 7 mg of anise oil, 6 mg of sage oil, 5 mg of cineol, 1 mg of methyl salicylate, 1 mg of dwarf pine-needle oil, and 0.5 mg of bergamot oil. Also contains approximately 25% v/v ethyl alcohol.[1] |
| Kamillosan® Ointment | Contains 10.5% chamomile extract, standardized to 0.01% L-α-bisabolol. |
| Kamillosan® Liquid Concentrate | 100 g contains 100 g of a liquid extract from a mixture of chamomile flower heads and tongue flowers (ratio 4.7:1), with an ethanol (B145695) concentration of 42.8% v/v. |
Pharmacological Properties and Mechanisms of Action
Kamillosan exhibits a range of pharmacological activities, which are a consequence of the synergistic effects of its diverse chemical constituents.
Anti-inflammatory Properties
The anti-inflammatory effects of Kamillosan are well-documented and are a primary reason for its therapeutic use. The underlying mechanisms involve the modulation of several key inflammatory pathways.
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Inhibition of Pro-inflammatory Mediators: The flavonoids, particularly apigenin, and terpenoids like α-bisabolol and chamazulene, have been shown to inhibit the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes. This is achieved through the inhibition of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
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Cytokine Modulation: Kamillosan's active constituents can suppress the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
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NF-κB Inhibition: Apigenin has been demonstrated to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.
Spasmolytic Properties
Kamillosan is traditionally used to alleviate smooth muscle spasms, particularly in the gastrointestinal tract. This effect is primarily attributed to the flavonoids and terpenoids in the extract.
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Phosphodiesterase Inhibition: Apigenin and other flavonoids have been shown to inhibit cyclic nucleotide phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels promote smooth muscle relaxation.
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Calcium Channel Modulation: While less definitively established, some evidence suggests that chamomile constituents may modulate calcium influx into smooth muscle cells, contributing to their relaxation.
Wound-Healing Properties
Topical application of Kamillosan promotes the healing of skin and mucous membrane lesions. This is a multifactorial process involving its anti-inflammatory, antimicrobial, and tissue-regenerative effects.
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Stimulation of Epithelialization: Chamomile extracts have been observed to accelerate the re-epithelialization of wounds.
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Enhanced Collagen Synthesis: Studies have indicated that Kamillosan can increase the production and deposition of collagen fibers, which are crucial for wound strength and tissue repair.
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Antimicrobial Action: By inhibiting the growth of pathogenic microorganisms at the wound site, Kamillosan helps to prevent infection and create a favorable environment for healing.
Antimicrobial Properties
The essential oils and some flavonoids in Kamillosan possess broad-spectrum antimicrobial activity against various bacteria and fungi.
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Bacteriostatic and Fungistatic Effects: The essential oils in formulations like Kamillosan M spray contribute to its bacteriostatic and fungistatic properties, making it effective for infections of the oral and pharyngeal cavity.[1]
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Mechanism of Action: The antimicrobial effects are thought to be due to the disruption of microbial cell membranes and the inhibition of essential metabolic processes.
Experimental Protocols
This section provides an overview of the methodologies that have been employed to investigate the pharmacological properties of Kamillosan and its active constituents.
Analysis of Chemical Composition: High-Performance Liquid Chromatography (HPLC)
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Objective: To identify and quantify the flavonoid and terpenoid content in a chamomile extract.
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Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
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Sample Preparation:
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A dried extract of chamomile is dissolved in a suitable solvent, typically a methanol-water mixture.
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The solution is filtered through a 0.45 µm filter to remove particulate matter.
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Chromatographic Conditions:
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Mobile Phase: A gradient elution is typically used, with a mixture of acetonitrile (B52724) and acidified water (e.g., with formic or phosphoric acid).
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Flow Rate: Approximately 1.0 mL/min.
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Detection: UV detection is performed at a wavelength suitable for the compounds of interest (e.g., ~340 nm for flavonoids).
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Quantification: The concentration of individual compounds is determined by comparing the peak areas in the sample chromatogram to those of certified reference standards.
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Ear Edema in Mice
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Objective: To evaluate the topical anti-inflammatory activity of a Kamillosan formulation.
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Animal Model: Male Swiss mice.
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Procedure:
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A solution of croton oil (an irritant) in a suitable solvent (e.g., acetone) is prepared.
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The test substance (Kamillosan formulation) and a reference anti-inflammatory drug (e.g., indomethacin) are applied to the inner surface of the right ear of the mice. The left ear serves as a control.
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After a short period, the croton oil solution is applied to the right ear of all animals.
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After a specified time (e.g., 4-6 hours), the animals are euthanized, and circular sections are cut from both ears.
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The weight of the ear sections is measured, and the difference in weight between the right and left ear punches is calculated as a measure of edema.
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Data Analysis: The percentage inhibition of edema by the test substance is calculated relative to the control group.
In Vitro Spasmolytic Assay: Isolated Guinea Pig Ileum
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Objective: To assess the smooth muscle relaxant properties of Kamillosan extract.
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Tissue Preparation:
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A guinea pig is euthanized, and a segment of the ileum is excised.
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The ileum is cleaned and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
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Procedure:
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The ileum segment is attached to an isometric force transducer to record muscle contractions.
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A spasmogen (e.g., acetylcholine (B1216132) or histamine) is added to the organ bath to induce a sustained contraction.
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Once a stable contraction is achieved, cumulative concentrations of the Kamillosan extract are added to the bath.
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Data Analysis: The relaxant effect of the extract is measured as the percentage reduction in the spasmogen-induced contraction.
In Vitro Wound-Healing Assay: Scratch Assay
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Objective: To evaluate the effect of Kamillosan extract on cell migration, a key process in wound healing.
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Cell Culture: A monolayer of a suitable cell line (e.g., human fibroblasts or keratinocytes) is grown to confluence in a culture plate.
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Procedure:
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A sterile pipette tip is used to create a "scratch" or cell-free gap in the confluent cell monolayer.
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The cells are washed to remove debris, and fresh culture medium containing different concentrations of the Kamillosan extract is added. A control group receives medium without the extract.
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The closure of the scratch is monitored and photographed at regular intervals (e.g., 0, 12, 24 hours) using a microscope.
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Data Analysis: The rate of wound closure is quantified by measuring the change in the area of the cell-free gap over time.
Antimicrobial Assay: Determination of Minimum Inhibitory Concentration (MIC)
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Objective: To determine the lowest concentration of Kamillosan extract that inhibits the visible growth of a specific microorganism.
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Method: Broth microdilution method.
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Procedure:
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A serial dilution of the Kamillosan extract is prepared in a liquid growth medium in a 96-well microtiter plate.
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Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans).
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Positive (microorganism in broth without extract) and negative (broth only) controls are included.
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The plate is incubated under appropriate conditions for the test microorganism.
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Data Analysis: The MIC is determined as the lowest concentration of the extract at which no visible turbidity (growth) is observed.
Conclusion
Kamillosan's therapeutic benefits are firmly rooted in the rich and complex phytochemical profile of the Manzana chamomile cultivar. Its well-characterized anti-inflammatory, spasmolytic, wound-healing, and antimicrobial properties are supported by a substantial body of scientific evidence. The synergistic action of its terpenoid and flavonoid constituents on multiple molecular targets underscores its efficacy in a variety of clinical applications. This guide has provided a detailed overview of Kamillosan's composition and pharmacology, along with the experimental methodologies used to validate its therapeutic claims, offering a valuable resource for the scientific and drug development communities. Further research, particularly well-controlled clinical trials for specific indications, will continue to refine our understanding and expand the therapeutic potential of this important herbal medicine.
